N-Desmethyl bosutinib
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Desmethyl bosutinib is characterized by a 7-alkoxy-3-quinolinecarbonitrile core . The compound has a molecular weight of 516.4 g/mol . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis
N-Desmethyl bosutinib has a molecular weight of 516.4 g/mol and a XLogP3-AA value of 4.9, which is a measure of its lipophilicity .Scientific Research Applications
Efficacy in Chronic Myeloid Leukemia Treatment : Bosutinib, as a potent dual SRC/ABL kinase inhibitor, has shown significant efficacy in treating Philadelphia chromosome-positive chronic myeloid leukemia (CML), particularly in cases resistant to prior therapy. It has been compared with imatinib for first-line treatment in chronic-phase CML, demonstrating higher rates of major molecular response and complete cytogenetic response, suggesting its effectiveness as a first-line treatment for chronic-phase CML (Cortes et al., 2017).
Application in Drug-Drug and Drug-Disease Interaction Studies : Physiologically based pharmacokinetic (PBPK) models of bosutinib have been developed to predict drug-drug interactions (DDI) and drug-disease interactions (DDZI) in patients with renal and hepatic impairment. These models help in understanding the pharmacokinetics of bosutinib, indicating its application in personalized medicine (Ono et al., 2017).
Effectiveness in Imatinib-Resistant or Intolerant CML : Research has shown that bosutinib is effective and tolerable as a second-line therapy for patients with imatinib-resistant or intolerant chronic phase CML. This is crucial for patients who do not respond to first-line treatments (Gambacorti-Passerini et al., 2014).
Preclinical Studies in CML : Preclinical studies of bosutinib have demonstrated its potency as an antiproliferative and proapoptotic agent in CML cells. These studies lay the groundwork for its clinical application and provide insight into its mechanisms of action at the molecular level (Boschelli et al., 2010).
Effectiveness after Multiple TKI Failures : Bosutinib has shown efficacy in chronic phase CML after failure of multiple tyrosine kinase inhibitors (TKIs), including imatinib, dasatinib, and nilotinib. This highlights its role as a valuable treatment option for patients with limited alternatives (Khoury et al., 2012).
Long-term Efficacy and Safety : Studies have confirmed the long-term efficacy and manageable toxicity profile of bosutinib in chronic phase CML patients resistant or intolerant to prior treatments, further supporting its role in long-term management of CML (Cortes et al., 2016).
Future Directions
properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNXCARNBUNEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl bosutinib | |
CAS RN |
380843-81-2 | |
Record name | N-Desmethyl bosutinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYL BOSUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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